An In-depth Technical Guide to the Chemical Structure and Physical Properties of Hexanimidamide Acetate
An In-depth Technical Guide to the Chemical Structure and Physical Properties of Hexanimidamide Acetate
Abstract
This technical guide provides a comprehensive overview of the chemical structure and physical properties of hexanimidamide acetate. The document elucidates the molecular identity of this compound as an acetate salt of hexanimidamide, distinguishing it from its N-acetylated isomer. A detailed analysis of its chemical and physical characteristics is presented, supported by theoretical principles and data from analogous compounds. Furthermore, this guide outlines established synthetic methodologies for aliphatic amidines and their subsequent conversion to acetate salts, offering insights into the underlying chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing a foundational understanding of this specific amidine salt.
Introduction: Defining the Chemical Entity
The compound of interest, referred to as "acetic acid hexanimidamide," is chemically identified as the acetate salt of hexanimidamide. This nomenclature suggests an ionic association between the hexanimidamidinium cation and the acetate anion. It is crucial to distinguish this salt from its potential isomer, N-acetylhexanimidamide, which would feature a covalent bond between the acetyl group and one of the nitrogen atoms of the amidine functionality. Based on available chemical database information, the primary substance associated with this name is the salt form.
Amidines are a class of organic compounds characterized by the functional group RC(=NH)NH2. They are recognized for their basicity, with pKa values typically ranging from 5 to 12.[1] This basicity arises from the ability of the imino nitrogen to be protonated, forming a resonance-stabilized amidinium cation.[1] This fundamental property dictates the formation of stable salts with various acids, including carboxylic acids like acetic acid.
Chemical Structure and Nomenclature
The chemical structure of hexanimidamide acetate is composed of two ionic species: the hexanimidamidinium cation and the acetate anion.
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Hexanimidamidinium Cation: The cation is formed by the protonation of hexanimidamide. The positive charge is delocalized across the two nitrogen atoms and the central carbon atom through resonance.
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Acetate Anion: This is the conjugate base of acetic acid.
The systematic IUPAC name for this compound is hexanimidamidinium acetate .
Figure 1: Ionic structure of Hexanimidamidinium Acetate.
Physicochemical Properties
While specific experimental data for hexanimidamide acetate is not extensively available, its properties can be inferred from the general characteristics of aliphatic amidine salts.
Table 1: Predicted Physicochemical Properties of Hexanimidamidinium Acetate
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C8H18N2O2 | Based on the combination of hexanimidamide (C6H14N2) and acetic acid (C2H4O2). |
| Molecular Weight | 174.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Amidine salts are typically crystalline solids.[2] |
| Melting Point | Expected to be a distinct melting point, likely above 100 °C | Salts generally have higher melting points than their constituent free bases and acids. For example, the salt of hexane-1,6-diamine and adipic acid has a melting point of approximately 185°C.[2] |
| Solubility | Soluble in water and polar protic solvents (e.g., ethanol). Insoluble in nonpolar solvents (e.g., hexane). | The ionic nature of the salt facilitates dissolution in polar solvents capable of solvating the cation and anion.[3] |
| Basicity (of Hexanimidamide) | pKa of the conjugate acid is estimated to be in the range of 10-12. | Aliphatic amidines are strong organic bases.[1] |
Synthesis and Experimental Protocols
The synthesis of hexanimidamidinium acetate involves two primary stages: the formation of hexanimidamide and its subsequent reaction with acetic acid.
Synthesis of Hexanimidamide
A common and effective method for the synthesis of unsubstituted amidines is the Pinner reaction. This method proceeds via an imidic ester hydrochloride intermediate.
Experimental Protocol: Pinner Synthesis of Hexanimidamide
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Formation of the Imidic Ester Hydrochloride:
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Suspend hexanenitrile in anhydrous ethanol in a round-bottom flask equipped with a drying tube.
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Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.
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Seal the flask and allow it to stand at room temperature for 24-48 hours. The imidic ester hydrochloride will precipitate as a white solid.
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Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
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Ammonolysis to Hexanimidamide Hydrochloride:
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Dissolve the dried imidic ester hydrochloride in anhydrous ethanol.
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Cool the solution in an ice bath and bubble anhydrous ammonia gas through it until saturation.
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Seal the flask and stir at room temperature for 12-24 hours. Ammonium chloride will precipitate.
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Filter off the ammonium chloride. The filtrate contains the hexanimidamide hydrochloride.
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Isolation of Free Hexanimidamide (Optional, for characterization):
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To isolate the free base, the solvent can be evaporated from the filtrate, and the resulting hexanimidamide hydrochloride can be treated with a strong base (e.g., sodium hydroxide) followed by extraction with a suitable organic solvent.
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Figure 2: Workflow for the Pinner synthesis of hexanimidamide.
Formation of Hexanimidamidinium Acetate
The formation of the acetate salt is a straightforward acid-base neutralization reaction.
Experimental Protocol: Synthesis of Hexanimidamidinium Acetate
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Neutralization:
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Dissolve the hexanimidamide hydrochloride in a minimal amount of a suitable solvent (e.g., ethanol).
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Add one equivalent of a base (e.g., sodium ethoxide) to liberate the free hexanimidamide.
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Filter off the precipitated sodium chloride.
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To the filtrate containing the free hexanimidamide, add one equivalent of glacial acetic acid.
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The hexanimidamidinium acetate salt will precipitate upon addition or after partial removal of the solvent under reduced pressure.
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Purification:
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Collect the crystalline product by filtration.
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Wash the crystals with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
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Recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain a pure product.
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Figure 3: Acid-base reaction for the formation of hexanimidamidinium acetate.
The Isomeric N-Acetylhexanimidamide: A Hypothetical Structure
While the primary focus of this guide is hexanimidamidinium acetate, it is pertinent to discuss the isomeric structure, N-acetylhexanimidamide. In this molecule, the acetyl group is covalently bonded to a nitrogen atom of the hexanimidamide moiety. There is a lack of specific literature detailing the synthesis and properties of this particular compound, suggesting it is not a common or commercially available substance.
Plausible Synthetic Route to N-Acetylhexanimidamide
A plausible method for the synthesis of N-acetylhexanimidamide would involve the acylation of hexanimidamide. However, direct acylation can be challenging due to the basicity of the amidine and the potential for multiple acylations. A more controlled approach would be necessary.
Hypothetical Experimental Protocol: Synthesis of N-Acetylhexanimidamide
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Protection of Hexanimidamide (if necessary):
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To control the site of acylation, it may be necessary to first protect one of the amino groups of hexanimidamide.
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Acylation:
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The protected hexanimidamide would then be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, under anhydrous conditions and in the presence of a non-nucleophilic base to scavenge the acid byproduct.
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Deprotection:
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The protecting group would then be removed to yield N-acetylhexanimidamide.
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It is important to note that this is a hypothetical pathway, and the reaction conditions would require significant optimization.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis would be essential for the definitive identification and characterization of hexanimidamidinium acetate.
Table 2: Predicted Spectroscopic Data for Hexanimidamidinium Acetate
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the acetate methyl protons (around 1.9-2.1 ppm).- Signals for the aliphatic chain of the hexanimidamidinium cation.- Broad signals for the N-H protons, which may exchange with solvent protons. |
| ¹³C NMR | - A signal for the acetate carbonyl carbon (around 170-180 ppm).- A signal for the acetate methyl carbon (around 20-25 ppm).- Signals for the carbons of the hexyl chain.- A signal for the amidinium carbon. |
| FT-IR | - A strong, broad absorption band for the N-H stretching of the amidinium group (around 3100-3400 cm⁻¹).- A strong absorption for the carboxylate (C=O) stretch of the acetate anion (around 1550-1610 cm⁻¹).- C-H stretching and bending vibrations for the aliphatic chain and methyl group. |
| Mass Spectrometry (ESI+) | - A peak corresponding to the mass of the hexanimidamidinium cation (m/z = 115.12). |
Conclusion
This technical guide has established that "acetic acid hexanimidamide" is most accurately described as hexanimidamidinium acetate, an ionic salt formed from the strong organic base hexanimidamide and acetic acid. While specific experimental data for this compound is limited, its chemical structure, physical properties, and synthetic pathways can be reliably predicted based on the well-established chemistry of aliphatic amidines and their salts. The provided protocols for the Pinner synthesis of the amidine and its subsequent salt formation offer a practical framework for its preparation. A clear distinction has been made between this salt and its hypothetical N-acetylated isomer. This guide serves as a valuable resource for researchers requiring a detailed understanding of the fundamental chemical and physical characteristics of hexanimidamidinium acetate.
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